Researchers optimizing benzothiophene-based SAR protocols require precise substitution patterns; generic analogs alter reactivity and invalidate synthetic routes. Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 59812-34-9) delivers the defined 3-Cl/6-Me architecture essential for reproducible cross-coupling, nucleophilic substitution, and ECE mechanistic studies.
• Mp 88-92 °C ensures consistent handling and storage predictability
• ≥98% purity supports reliable multi-step synthesis and LC-MS calibration
• Commercially available for R&D with global shipping from multiple qualified suppliers
Molecular FormulaC11H9ClO2S
Molecular Weight240.71 g/mol
CAS No.59812-34-9
Cat. No.B188795
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 59812-34-9) is a benzothiophene derivative characterized by a methyl ester at position 2, a chlorine atom at position 3, and a methyl group at position 6 on the benzothiophene core [1]. It is a solid at room temperature with a reported melting point range of 88–92 °C and is commercially available in purities typically ranging from 95% to 99% . As a substituted benzothiophene, this compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly as a building block for the construction of more complex pharmacologically relevant structures . Its procurement is supported by multiple chemical suppliers for research and development purposes only .
S
Substituted benzothiophene building block for medicinal chemistry synthesis
3-chloro, 6-methyl substitution pattern
P
High-purity synthetic intermediate for complex pharmacophore construction
Reported 99% HPLC purity specification available
W
Suitable for cross-coupling and nucleophilic substitution workflows
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Specificity Over Analogs
Benzothiophene derivatives with varying substitution patterns exhibit distinct physicochemical properties, reactivity profiles, and synthetic utility that preclude generic substitution [1]. The presence of the 3-chloro and 6-methyl groups in Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate confers specific electronic and steric characteristics that influence its melting point, solubility, and downstream reactivity in cross-coupling and nucleophilic substitution reactions [2]. Attempting to replace this compound with close analogs such as the unsubstituted methyl benzothiophene-2-carboxylate, the 3-chloro analog lacking the 6-methyl group, or the 6-methyl analog lacking the 3-chloro group would result in altered reaction outcomes, different physical handling requirements, and potentially invalidate synthetic protocols optimized for the specific substitution pattern [2]. The quantitative evidence below substantiates the necessity for precise compound selection.
Substitute RiskRemoving 6-methyl or 3-chloro alters melting point and reactivity profilesPhysical handling may shift; synthetic protocols may require re-optimization
TargetMethyl ester derivative (CAS 59812-34-9)
Substitute RiskCarboxylic acid analog has lower purity specification (95% vs 99%)Impurity profile may differ; downstream reactivity not guaranteed equivalent
Target3-Chloro benzothiophene scaffold
Substitute RiskBromo/iodo analogs may follow different electrochemical reduction pathwaysReductive cleavage product distribution may differ; mechanistic context review required
[1] Rejňák M, Klíma J, Svoboda J, Ludvík J. Synthesis and Electrochemical Reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates. Collect Czech Chem Commun. 2004;69:242-260. doi:10.1135/cccc20040242 View Source
[2] SciFinderⁿ Substance Detail. Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 59812-34-9). American Chemical Society. View Source
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Differentiation Evidence vs. Analogs
Melting Point: Solid-State Stability Advantage
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate exhibits a melting point of 88–92 °C, which is significantly higher than that of the non-methylated 3-chloro analog Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (78–84 °C) . This 10 °C shift in melting point, attributable to the additional 6-methyl substituent, provides enhanced solid-state stability at room temperature and facilitates handling and purification compared to the lower-melting analog .
Melting Point ContextReported comparison
Target: 88–92 °C vs. non-methylated analog: 78–84 °C (~10 °C higher)
Supports solid-state handling workflow at room temperature
Literature values from commercial suppliers; source-specific review recommended
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS 21211-07-4): 78–84 °C
Quantified Difference
~10 °C higher
Conditions
Literature values from commercial suppliers (lit.)
Why This Matters
A higher melting point reduces the risk of unintended melting during storage, weighing, or reaction setup, improving workflow reliability and minimizing compound loss.
Commercial sources for Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate offer a higher minimum purity specification of 99% compared to the 95% minimum purity typically specified for the corresponding carboxylic acid derivative, 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid (CAS 34576-96-0) . The 99% HPLC purity specification ensures lower levels of potentially interfering impurities, which is critical for synthetic transformations where side reactions can compromise yield and product quality .
Higher purity translates to more predictable reactivity, reduced need for repurification, and greater confidence in downstream biological assay results.
Medicinal ChemistryProcess ChemistryQuality Control
Electrochemical Reduction Selectivity
In a systematic electrochemical study of methyl 3-halo-1-benzothiophene-2-carboxylates, the 3-chloro derivative (compound 1) undergoes reduction via an ECE mechanism, exclusively yielding the dehalogenated methyl 1-benzothiophene-2-carboxylate, with no dimer formation observed [1]. This contrasts with the behavior of other 3-halo analogs (e.g., bromo, iodo) which may exhibit different reduction potentials and product distributions. While the study did not include the 6-methyl substituted compound, the presence of the 3-chloro group is established as a critical determinant of reductive cleavage efficiency and product selectivity [2].
Electrochemical ReductionClass-level inference
3-chloro analog yields exclusively dehalogenated product via ECE mechanism; no dimer observed
Context for reductive transformation method development
Study used non-methylated 3-chloro parent; 6-methyl effect not directly assessed [1]
Exclusive formation of dehalogenated product (methyl 1-benzothiophene-2-carboxylate) via ECE mechanism
Comparator Or Baseline
Other 3-halo analogs (bromo, iodo) may exhibit different reduction pathways
Quantified Difference
Not quantified; qualitative mechanistic distinction
Conditions
Anhydrous DMF, mercury and platinum electrodes
Why This Matters
Understanding the electrochemical behavior informs the selection of this compound for reductive transformations in synthetic sequences, as the clean dechlorination pathway offers a predictable route to the parent benzothiophene scaffold.
[1] Rejňák M, Klíma J, Svoboda J, Ludvík J. Synthesis and Electrochemical Reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates. Collect Czech Chem Commun. 2004;69:242-260. doi:10.1135/cccc20040242 View Source
[2] SciFinderⁿ Substance Detail. Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 59812-34-9). American Chemical Society. View Source
Molecular Weight Distinction for Analysis
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate possesses a molecular weight of 240.71 g/mol, which is 14.03 g/mol higher than that of the non-methylated analog Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (226.68 g/mol) and 34.45 g/mol higher than the non-chlorinated analog Methyl 6-methylbenzo[b]thiophene-2-carboxylate (206.26 g/mol) . This distinct molecular weight provides unambiguous mass spectrometric differentiation from closely related impurities or synthetic intermediates, facilitating accurate LC-MS monitoring and quality control during multi-step syntheses .
Molecular WeightReported comparison
240.71 g/mol; +14.03 vs. non-methylated, +34.45 vs. non-chlorinated analog
Supports unambiguous LC-MS differentiation in reaction monitoring
+14.03 g/mol vs. non-methylated analog; +34.45 g/mol vs. non-chlorinated analog
Conditions
Calculated from molecular formula C11H9ClO2S
Why This Matters
Distinct molecular weight enables unambiguous identification and quantification in complex reaction mixtures, reducing analytical ambiguity and improving synthetic process control.
Analytical ChemistryLC-MSMetabolomics
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Top Application Scenarios
Precision Benzothiophene Scaffold Synthesis
This compound is optimally deployed as a synthetic intermediate in medicinal chemistry programs where both the 3-chloro and 6-methyl substituents are required for downstream structure-activity relationship (SAR) exploration. The higher melting point (88–92 °C) and 99% purity specification ensure reliable handling and reproducible outcomes in multi-step syntheses, particularly in the preparation of anti-inflammatory and analgesic drug candidates .
Electrochemical Dehalogenation Studies
For researchers investigating electrochemical reduction methodologies, this compound serves as a model substrate for studying ECE mechanisms and clean dehalogenation pathways. The established behavior of the 3-chloro substituent, leading exclusively to the dehalogenated product without dimer formation, provides a predictable system for mechanistic investigations and method development [1].
Analytical Reference Standard & Method Development
The distinct molecular weight (240.71 g/mol) and well-defined physical properties make this compound suitable as a reference standard for LC-MS method development and quality control of benzothiophene-containing reaction mixtures. Its commercial availability at high purity (99%) supports its use as a calibration standard for quantitative analysis of structurally related impurities and synthetic intermediates .
Application
Selection Property
Validation Focus
Benzothiophene scaffold SAR synthesis
Substitution pattern: 3-Cl, 6-CH3 ester
Reactivity and purity specification review
Electrochemical dehalogenation studies
3-chloro ECE reduction pathway
Product selectivity and method context
LC-MS analytical reference
Distinct molecular weight (240.71 g/mol)
Mass spec differentiation and calibration
[1] Rejňák M, Klíma J, Svoboda J, Ludvík J. Synthesis and Electrochemical Reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates. Collect Czech Chem Commun. 2004;69:242-260. doi:10.1135/cccc20040242 View Source
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